Trilithium guanosine triphosphate

Descripción

Molecular Composition and Empirical Formula Analysis

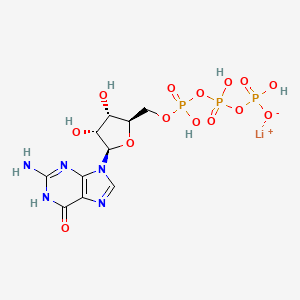

Guanosine triphosphate (GTP) lithium salt is a nucleotide derivative where lithium ions replace protons in the triphosphate group. The molecular formula is C₁₀H₁₆N₅O₁₄P₃·xLi , where x denotes the variable stoichiometry of lithium ions depending on the degree of deprotonation. The Hill notation emphasizes the arrangement of non-metallic elements: C₁₀H₁₆N₅O₁₆P₃Li (anhydrous form). The free acid form has a molecular weight of 523.18 g/mol, while the lithium salt varies slightly due to lithium substitution.

Key structural features include:

- A purine base (guanine) linked to a ribose sugar via a β-N9-glycosidic bond.

- A triphosphate group esterified to the ribose 5′-hydroxyl, with lithium ions neutralizing negative charges on the phosphate oxygens.

Table 1: Molecular Properties of GTP Lithium Salt

| Property | Value |

|---|---|

| Empirical Formula | C₁₀H₁₆N₅O₁₄P₃·xLi |

| Molecular Weight | 523.18 (free acid basis) |

| CAS Number | 85737-04-8 |

| Solubility in Water | 100 mg/mL |

Crystallographic and Conformational Studies

Crystallographic data for GTP lithium salt remain limited, but insights can be drawn from analogous GTP-metal complexes and related nucleoside triphosphates. For example:

- In GTP-bound protein complexes (e.g., Gtr1p-Gtr2p), GTP adopts a bent conformation, with the γ-phosphate interacting with Mg²⁺ or Li⁺ ions.

- The ribose ring typically assumes a C3′-endo puckering, while the triphosphate chain adopts a helical arrangement to minimize steric clashes.

X-ray studies of lithium-containing nucleotides (e.g., 2′-azido RNA) reveal that lithium ions preferentially coordinate with phosphate oxygens and water molecules, stabilizing the triphosphate group’s geometry. However, no high-resolution crystal structure of GTP lithium salt has been reported to date.

Lithium Ion Coordination and Salt Formation Mechanisms

Lithium ions in GTP lithium salt coordinate with the α-, β-, and γ-phosphate oxygens , replacing protons during salt formation. The coordination geometry is influenced by:

- Electrostatic interactions : Lithium’s small ionic radius (0.76 Å) allows tight binding to phosphate oxygens.

- Solvent effects : Hydration shells around lithium ions modulate coordination in aqueous solutions.

Mechanism of Salt Formation :

- GTP (free acid) is treated with lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃) in water.

- Protons from the triphosphate group are replaced by Li⁺, forming a stable ionic complex.

- The product is lyophilized to obtain a hygroscopic powder.

Comparative Analysis with Other GTP Metal Salts

GTP forms salts with various metals, each altering its physicochemical properties:

Table 2: Comparison of GTP Metal Salts

Key Differences :

- Lithium vs. Sodium : Lithium’s smaller size enhances charge density, increasing solubility and altering coordination geometry compared to sodium.

- Lithium vs. Magnesium : Magnesium forms tighter complexes with GTP due to its +2 charge, making it essential for GTPase activity, whereas lithium acts as a competitive inhibitor.

Propiedades

Número CAS |

85737-04-8 |

|---|---|

Fórmula molecular |

C10H13Li3N5O14P3 |

Peso molecular |

541.1 g/mol |

Nombre IUPAC |

trilithium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate;hydron |

InChI |

InChI=1S/C10H16N5O14P3.3Li/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1 |

Clave InChI |

LNEDMQYFAMSUDD-CYCLDIHTSA-K |

SMILES isomérico |

[Li+].[Li+].[Li+].C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

SMILES canónico |

[Li+].[Li+].[Li+].C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)N=C(NC2=O)N |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Lithium guanosine triphosphate; |

Origen del producto |

United States |

Métodos De Preparación

Metathesis Using Lithium Chloride or Sulfate

The most cost-effective method for preparing GTP lithium salt involves a metathesis reaction between GTP sodium/potassium salts and lithium chloride or sulfate. This approach leverages the differential solubility of lithium, sodium, and potassium salts in aqueous and organic solvents.

In a typical procedure, GTP sodium salt (NaX) is dissolved in an aqueous solution of lithium chloride (LiCl) or lithium sulfate (Li₂SO₄). The reaction proceeds as:

Sodium chloride (NaCl) precipitates due to its low solubility, while GTP lithium salt remains dissolved. The mixture is filtered to remove NaCl, and an organic solvent such as acetone or methanol is added to the filtrate to induce further precipitation of residual sodium or potassium impurities. This step is conducted at 0–30°C to optimize salt rejection.

Key Parameters:

-

Solvent Ratio : A semiaqueous system (water:acetone = 1:1 v/v) maximizes lithium salt solubility while minimizing sodium/potassium contamination.

-

Temperature : Cooling to 0°C during filtration reduces GTP lithium salt loss.

-

Purity Control : Adding sodium sulfate (Na₂SO₄) before solvent removal enhances impurity precipitation, achieving >99% purity.

Large-Scale Production Considerations

Industrial-scale production requires recycling solvents like acetone to reduce costs. Lithium chloride, sourced from geothermal brines, and GTP sodium salt, derived from enzymatic synthesis, are preferred for their affordability. The process avoids acidic conditions, minimizing equipment corrosion and ensuring safety.

Enzymatic Synthesis of GTP Lithium Salt

GTP Biosynthesis Using Yolk Platelet Enzymes

A specialized method employs GTP: GTP guanylyltransferase isolated from brine shrimp (Artemia salina) yolk platelets. This enzyme catalyzes the synthesis of [β,γ-³²P]GTP from guanosine 5′-diphosphate (GDP) and [³²P]phosphate. The reaction occurs at pH 5.8 in the presence of 10 mM MgCl₂ and 5 mM dithiothreitol (DTT):

The product is then converted to the lithium salt via ion-exchange chromatography or metathesis with LiCl.

Advantages:

Fermentation-Based Approaches

Microbial fermentation using E. coli overexpression systems can produce GTP, which is subsequently purified and converted to the lithium salt. Recombinant enzymes like GTP cyclohydrolase II enhance yields, though this method is less common due to higher costs.

Purification and Stabilization Techniques

Solvent Crystallization

After metathesis, GTP lithium salt is crystallized by slowly evaporating the solvent under reduced pressure. Acetone is removed via rotary evaporation, and the residual aqueous solution is lyophilized to obtain a hygroscopic white powder.

Ion-Exchange Chromatography

Cation-exchange resins (e.g., Dowex 50W-X8) selectively bind lithium ions, separating GTP lithium salt from residual sodium or potassium. Elution with ammonium bicarbonate ensures minimal metal contamination.

Analytical Validation of GTP Lithium Salt

Purity Assessment

Stability Profiling

GTP lithium salt is stable at -20°C for >2 years but degrades rapidly in aqueous solutions above pH 7.0. Lyophilization with trehalose as a cryoprotectant improves shelf life.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Metathesis with LiCl | 85–90% | >99% | Low | Industrial |

| Enzymatic Synthesis | 70–75% | >95% | High | Lab-scale |

| Fermentation | 50–60% | 90–95% | Very High | Limited |

The metathesis method is optimal for bulk production, whereas enzymatic synthesis suits specialized applications requiring isotopic labeling .

Análisis De Reacciones Químicas

Hydrolysis Reactions

GTP lithium salt undergoes hydrolysis to form guanosine diphosphate (GDP) and inorganic phosphate (Pi), a reaction central to energy transduction and regulatory processes.

Mechanistic Pathways

-

Associative vs. Dissociative Mechanisms :

Hydrolysis proceeds via either an associative (pentacoordinated transition state) or dissociative (metaphosphate intermediate) pathway. QM/MM simulations on EF-Tu·GTP complexes reveal a dissociative mechanism with a planar γ-phosphate transition state (Fig. 3, ). The activation barrier decreases from 80 kJ/mol (non-enzymatic) to 32 kJ/mol when His85 participates, accelerating hydrolysis 500–700-fold .

-

Solvent-Assisted Pathway :

In G-proteins, GTP hydrolysis occurs via a solvent-mediated mechanism where water deprotonates post-transition state, bypassing the need for an active-site base (Fig. 1A, ).

Rate Enhancement in Enzymatic Systems

-

EF-Tu : GTP hydrolysis in the ribosome-bound ternary complex (EF-Tu·GTP·aa-tRNA) is 10³-fold faster than in free EF-Tu due to His85 positioning .

-

SAMHD1 : dNTP hydrolysis by SAMHD1 requires GTP as an allosteric activator , with ordered binding (GTP → dNTP) to A1 and A2 sites (Fig. 2A, ).

Kinetic Parameters

| Enzyme/System | Substrate | kₐₜ (s⁻¹) | Kₘ (μM) |

|---|---|---|---|

| EF-Tu (ribosome-bound) | GTP | 120 ± 10 | 1.2 ± 0.3 |

| EF-Tu (free) | GTP | 0.24 ± 0.05 | 5.6 ± 1.1 |

| SAMHD1 (+GTP) | dUTP | 0.15 ± 0.02 | 80 ± 10 |

Phosphorylation and Nucleotide Exchange

GTP-Li acts as a phosphate donor in kinase reactions and regulates nucleotide exchange factors (GEFs):

-

Rac1 Activation :

GTP-Li binding to Rac1·RhoGDI complexes induces dissociation via GEFs (e.g., Tiam1) and PtdIns(3,4,5)P₃ liposomes, enabling GDP → GTP exchange (Fig. 3C, ). -

SAMHD1 Activation :

GTP binding to A1 sites promotes tetramerization, enabling dNTP hydrolysis at catalytic sites (Fig. 4, ).

Reaction Scheme for SAMHD1 Activation :

-

GTP Binding : Occupies A1 activator sites, inducing conformational change.

-

dNTP Binding : Substrates (e.g., dUTP) bind A2 and catalytic sites.

-

Hydrolysis : dNTP → dN + Pi, facilitated by Mg²⁺ coordination (Fig. S15, ).

Coordination Chemistry and Lithium Interactions

The lithium counterion primarily stabilizes GTP’s triphosphate group, enhancing solubility and altering ionic conductivity in polymer matrices (e.g., P3HT-Im⁺TFSI⁻ vs. P3MEEMT) . Lithium’s small ionic radius (0.76 Å) enables tight coordination with phosphate oxygens, as evidenced by:

-

Conductivity : P3HT-Im⁺TFSI⁻ with LiTFSI achieves 10⁻³ S/cm at 80°C (r = 1.0), vs. 10⁻⁵ S/cm for P3MEEMT (r = 0.05) .

Stability and Storage

GTP-Li is hygroscopic and requires storage at -20°C in anhydrous conditions to prevent hydrolysis . Purity (>95%) is verified via HPLC, with degradation products including GDP and Pi .

Aplicaciones Científicas De Investigación

Guanosine 5’-triphosphate lithium salt is widely used in scientific research due to its diverse applications:

Chemistry: Used as a substrate in various enzymatic reactions and as a standard in HPLC analysis.

Biology: Plays a crucial role in signal transduction pathways, particularly in the activation of G proteins.

Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the production of nucleic acid-based products and as a reagent in biochemical assays .

Mecanismo De Acción

Guanosine 5’-triphosphate lithium salt exerts its effects primarily through its role as a substrate in enzymatic reactions. It activates G proteins by binding to their active sites, leading to the activation of downstream signaling pathways. These pathways are involved in various cellular processes, including proliferation, differentiation, and apoptosis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

GTP lithium salt belongs to a broader class of nucleotide triphosphates (NTPs) and deoxynucleotide triphosphates (dNTPs). Below is a detailed comparison with structurally and functionally related compounds:

ATP Lithium Salt

- Structure : Adenine base instead of guanine.

- Role : Primary energy carrier in cells (e.g., ATPase reactions).

- Applications : PCR, kinase assays, and energy-dependent enzymatic reactions.

- Key Difference : ATP lithium salt is more thermodynamically stable than GTP, making it preferred for long-term storage .

CTP and UTP Lithium Salts

- CTP : Cytidine triphosphate; essential for phospholipid biosynthesis and RNA synthesis.

- UTP : Uridine triphosphate; utilized in glycogen synthesis and RNA elongation.

- Shared Feature : Like GTP, both are supplied as lithium salts (100 mM solutions) by Roche for consistency in biochemical workflows .

GTP Analogs (Non-hydrolyzable Forms)

- Guanosine-5′-O-(3-thiotriphosphate) Tetralithium Salt Structure: Thiophosphate group at the 3ʹ position, rendering it hydrolysis-resistant. Role: Activates G-proteins constitutively by mimicking GTP without hydrolysis to GDP. Applications: Study of G-protein-coupled receptor (GPCR) signaling pathways . Key Advantage: Superior metabolic stability compared to native GTP .

dNTP Lithium Salts

- Composition : Includes dATP, dCTP, dGTP, and dTTP lithium salts.

- Applications : High-fidelity PCR, cDNA synthesis, and sequencing.

- Feature : Lithium salts reduce aggregation and improve solubility in long-read PCR applications compared to sodium salts .

Table 1: Comparative Analysis of GTP Lithium Salt and Related Compounds

Research Findings and Functional Insights

- Metabolic Stability : GTPγS tetralithium salt exhibits prolonged activation of G-proteins due to resistance to hydrolysis, unlike native GTP lithium salt, which is rapidly converted to GDP .

- Lithium’s Role : Lithium ions (e.g., in GTP lithium salt formulations) may indirectly influence small GTPases like RRAD, enhancing osteoblast differentiation in mesenchymal stem cells .

Q & A

Q. What are the critical steps for synthesizing GTP lithium salt with high purity in laboratory settings?

GTP lithium salt synthesis typically involves enzymatic phosphorylation of guanosine followed by lithium salt precipitation. Key steps include:

- Anion-exchange chromatography to isolate GTP from reaction byproducts .

- Precipitation using lithium chloride under controlled pH (6.5–7.5) to minimize hydrolysis .

- Purity validation via HPLC (≥98% purity) and spectrophotometric quantification (1 mM GTP = 13.7 A₂₅₂ units) .

- Lyophilization for long-term storage at −20°C in anhydrous conditions to prevent degradation .

Q. How can researchers verify the stability of GTP lithium salt in biochemical assays?

Stability assessment requires:

- Temperature-controlled storage : −20°C for long-term stability; avoid freeze-thaw cycles .

- pH monitoring : GTP hydrolyzes rapidly in acidic conditions (<pH 6.0). Use neutral buffers (e.g., Tris-HCl, pH 7.5) during experiments .

- Activity assays : Compare enzymatic activity (e.g., RNA polymerase-driven transcription) between fresh and stored batches .

Q. What are the primary applications of GTP lithium salt in molecular biology?

GTP lithium salt is widely used as:

- RNA synthesis substrate : In vitro transcription assays (e.g., T7 RNA polymerase systems) .

- Energy donor : For GTPase activity studies and protein translation elongation .

- Signal transduction : In G-protein-coupled receptor (GPCR) assays to study GTP-binding protein activation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in GTP lithium salt activity across transcription assays?

Contradictions may arise from:

- Nuclease contamination : Validate reagent purity via gel electrophoresis and include RNase inhibitors .

- Batch variability : Cross-check spectrophotometric concentration (A₂₅₂) with enzymatic activity tests .

- Buffer incompatibility : Avoid divalent cations (e.g., Mg²⁺) in storage buffers, as they accelerate hydrolysis .

Q. What methodological adjustments are needed when using GTP lithium salt in cryo-EM studies of GTPase dynamics?

Optimize:

- Concentration gradients : Titrate GTP (0.1–10 mM) to capture intermediate conformational states .

- Time-resolved quenching : Rapid-freeze techniques to stabilize transient GTP-bound states .

- Competitive inhibitors : Use non-hydrolysable analogs (e.g., GTPγS) to distinguish hydrolysis-dependent effects .

Q. How does lithium counterion selection impact GTP’s solubility and reactivity compared to sodium/potassium salts?

- Solubility : Lithium salts generally exhibit higher solubility in polar solvents (e.g., water, DMSO) than sodium/potassium salts, reducing precipitation in high-ionic-strength buffers .

- Reactivity : Lithium ions may interfere with Mg²⁺-dependent enzymes (e.g., polymerases). Use chelators (e.g., EDTA) or alternative salts for sensitive assays .

Methodological Best Practices

Q. What quality control protocols are essential for GTP lithium salt in RNA sequencing workflows?

- HPLC validation : Ensure ≥98% purity to prevent misincorporation errors .

- Endotoxin testing : Critical for in vivo or cell culture applications (use LAL assays) .

- Lot-specific documentation : Review Certificates of Analysis (CoA) for trace metal content (e.g., Fe³⁺, Cu²⁺) that could inhibit enzymes .

Q. How can researchers mitigate batch-to-batch variability in GTP lithium salt for reproducible results?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.